molecular formula C10H10F3NO B12990492 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde

Cat. No.: B12990492
M. Wt: 217.19 g/mol
InChI Key: BJLGKPYWAWPCRB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde
  • 2,5-Bis(trifluoromethyl)benzaldehyde
  • 2-(Trifluoromethyl)benzaldehyde

Uniqueness

2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the dimethylamino and trifluoromethyl groups on the benzaldehyde core. This unique arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H10F3NO/c1-14(2)9-7(6-15)4-3-5-8(9)10(11,12)13/h3-6H,1-2H3

InChI Key

BJLGKPYWAWPCRB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1C(F)(F)F)C=O

Origin of Product

United States

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